molecular formula C10H10O4 B3110394 2,3-Dimethoxyterephthalaldehyde CAS No. 179693-85-7

2,3-Dimethoxyterephthalaldehyde

Cat. No.: B3110394
CAS No.: 179693-85-7
M. Wt: 194.18 g/mol
InChI Key: WAHBFHUZSTXBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxyterephthalaldehyde is an organic compound with the molecular formula C10H10O4. It is a derivative of terephthalaldehyde, featuring two methoxy groups attached to the benzene ring. This compound is known for its applications in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxyterephthalaldehyde can be synthesized through the condensation reaction of 2,5-dimethoxyterephthalaldehyde with various amines. One common method involves the use of 1,3,5-tris(4-aminophenyl)-benzene (TPB) in the presence of acetic acid and a solvent mixture of mesitylene and dioxane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxyterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyterephthalaldehyde primarily involves its ability to form covalent bonds with other molecules. The aldehyde groups can react with amines to form imines, which are stable and can further interact with metal ions or other functional groups. This reactivity underpins its use in the synthesis of COFs and other materials .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethoxyterephthalaldehyde’s unique positioning of methoxy groups enhances its reactivity and makes it particularly suitable for the synthesis of COFs and other advanced materials. Its ability to form stable imines and interact with various functional groups sets it apart from its analogs .

Properties

IUPAC Name

2,3-dimethoxyterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-7(5-11)3-4-8(6-12)10(9)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHBFHUZSTXBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethoxyterephthalaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dimethoxyterephthalaldehyde
Reactant of Route 3
Reactant of Route 3
2,3-Dimethoxyterephthalaldehyde
Reactant of Route 4
Reactant of Route 4
2,3-Dimethoxyterephthalaldehyde
Reactant of Route 5
Reactant of Route 5
2,3-Dimethoxyterephthalaldehyde
Reactant of Route 6
Reactant of Route 6
2,3-Dimethoxyterephthalaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.